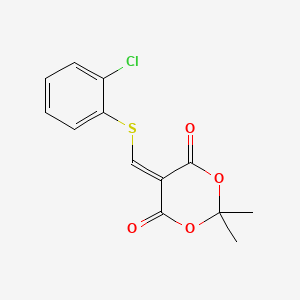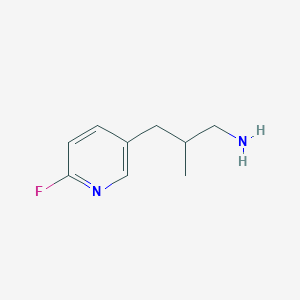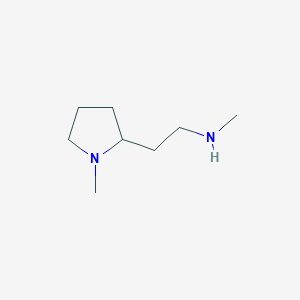
N-methyl-2-(1-methylpyrrolidin-2-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-methyl-2-(1-methylpyrrolidin-2-yl)ethanamine” is a chemical compound with the molecular weight of 128.22 . It is also known as “(S)-2-(1-methylpyrrolidin-2-yl)ethanamine” and has the CAS Number: 422545-95-7 .
Molecular Structure Analysis
The InChI code for “N-methyl-2-(1-methylpyrrolidin-2-yl)ethanamine” is 1S/C7H16N2/c1-9-6-2-3-7(9)4-5-8/h7H,2-6,8H2,1H3 . This indicates that the molecule consists of 7 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms.Physical And Chemical Properties Analysis
“N-methyl-2-(1-methylpyrrolidin-2-yl)ethanamine” is a solid at room temperature . It has a molecular weight of 128.22 and is stored at refrigerator temperature .科学的研究の応用
Pharmaceutical Solvent
NMP is a versatile water-miscible polar aprotic solvent . It is used as a drug solubilizer and penetration enhancer in human and animal . It’s a very strong solubilizing agent that has important applications in different fields of industry .
Anti-Inflammatory Compound
NMP is a bioactive anti-inflammatory compound well tolerated in vivo, that shows efficacy in reducing disease in a mouse model of atherosclerosis . It increases the expression of the transcription factor Kruppel-like factor 2 (KLF2), which controls multiple genes critical for inflammation .
Attenuation of Monocyte Adhesion
Monocytes and endothelial cells treated with NMP express increased levels of KLF2, produce less pro-inflammatory cytokines and adhesion molecules . NMP attenuates monocyte adhesion to endothelial cells inflamed with tumor necrosis factor alpha (TNF-α) by reducing expression of adhesion molecules .
Reduction of Atherogenesis
NMP has been shown to reduce atherogenesis, a process that leads to the formation of plaques in the arteries . This is achieved through the activation of Krüppel-like factor 2, which improves endothelial function and prevents atherosclerosis .
Pharmacokinetics and Toxicity
NMP’s physicochemical characteristics, applications in pharmaceutical sciences, pharmacokinetics and toxicity have been studied . It’s considered an acceptable pharmaceutical solvent, with its efficacy, toxicity, and side effects comparable with those of other common solvents .
Environmental Considerations
NMP is a biodegradable solvent, therefore, environmental contamination considerations are fewer in its applications . It’s a product of the petroleum industry and can be recycled by distillation and extraction with water .
Safety and Hazards
The compound has been classified with the signal word “Danger” and has hazard statements H226, H314, indicating that it is flammable and can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
将来の方向性
作用機序
Target of Action
This compound is a unique chemical and is provided to early discovery researchers as part of a collection of unique chemicals .
Action Environment
The action, efficacy, and stability of N-methyl-2-(1-methylpyrrolidin-2-yl)ethanamine can be influenced by various environmental factors . These factors could include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external environmental factors.
特性
IUPAC Name |
N-methyl-2-(1-methylpyrrolidin-2-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-9-6-5-8-4-3-7-10(8)2/h8-9H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVPCGSDRQMLTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1CCCN1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

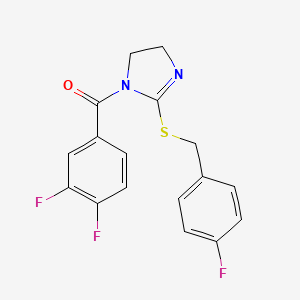
![N-[(4-Bromophenyl)-cyanomethyl]pyrimidine-5-carboxamide](/img/structure/B2402239.png)
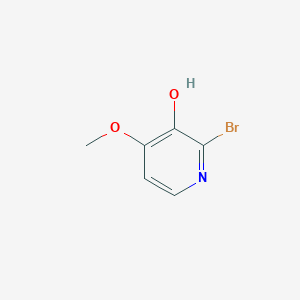
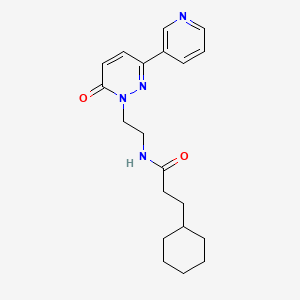
![N-benzyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2402246.png)

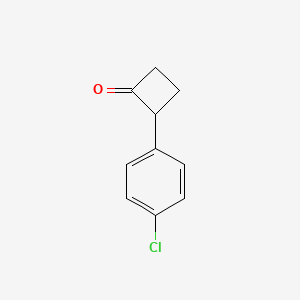
![(6-Chloropyridin-3-yl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B2402250.png)
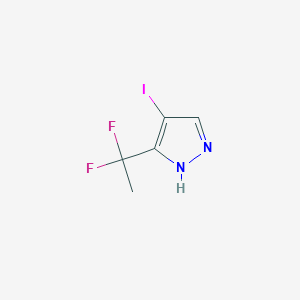
![N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2402252.png)

![8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-ol](/img/structure/B2402255.png)
